![molecular formula C9H5F2NaO2 B2920701 sodium;(E)-3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate CAS No. 1344676-82-9](/img/structure/B2920701.png)
sodium;(E)-3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Photodimerization in Solid State
Sodium 3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate undergoes photodimerization upon exposure to light at a wavelength of 300 nm in the crystalline solid state. This process results in the formation of a syn-head-to-head photodimer known as β-truxinic . This reaction is significant in the field of photochemistry and can be utilized in the development of new materials with unique optical properties.
Antiproliferative Activity
This compound has demonstrated antiproliferative activity in vitro against certain cancer cell lines, such as HT29 (human colorectal cancer) and SGC7901 (human gastric cancer cells) . Its ability to inhibit cell proliferation makes it a potential candidate for further research in cancer treatment.
Antimicrobial Properties
Chalcone derivatives, to which this compound belongs, are known to possess antimicrobial properties. They have been studied for their antibiotic , antifungal , and antiviral activities, including anti-HIV properties . This broad spectrum of antimicrobial action makes them valuable for pharmaceutical applications.
Anti-inflammatory and Anti-arthritic Effects
The compound has shown potential as an anti-inflammatory agent due to its ability to inhibit the production of nitric oxide with a calcium-dependent metabolism . Additionally, it can act as an antiarthritic, providing a new avenue for the treatment of inflammatory diseases.
Antimitotic and Cytotoxic Effects
Fluorinated chalcones, including Sodium 3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate, produce inhibition of tubulin polymerization. This effect is crucial for antimitotic activity, which can compromise tumor formation and is therefore of great interest in oncology .
Antioxidant Character
Chalcones are also recognized for their antioxidant character. The antioxidant properties of these compounds can vary, but they play a significant role in protecting cells from oxidative stress . This characteristic is beneficial for developing treatments for diseases caused by oxidative damage.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that the compound is involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and its use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by various factors, including its chemical structure and the physiological conditions of the body .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Sodium 3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate. For instance, the compound’s photoactivity is inhibited in a close-packed lattice, but it is photoactive in solution . Additionally, safety data suggests that the compound should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
sodium;(E)-3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2.Na/c10-6-2-1-3-7(11)9(6)8(13)4-5-12;/h1-5,12H;/q;+1/p-1/b5-4+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLUAOQVJIULLT-FXRZFVDSSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C=C[O-])F.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)C(=O)/C=C/[O-])F.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.